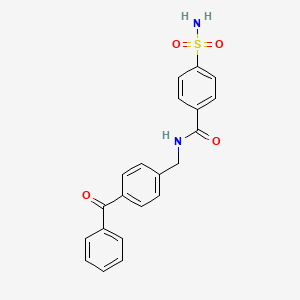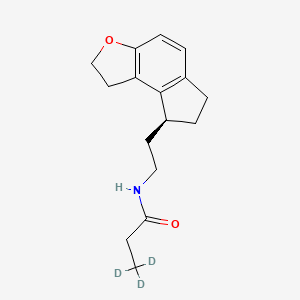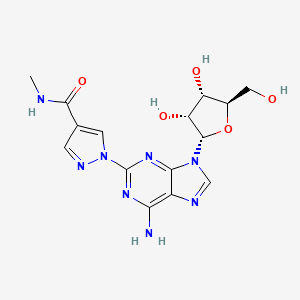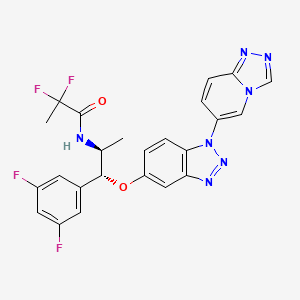
Cytidine 5'-triphosphate (ammonium salt)-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine 5’-triphosphate (ammonium salt)-d2 is a deuterium-labeled compound used primarily in biochemical and molecular biology research. It is a pyrimidine nucleoside triphosphate that plays a crucial role in the synthesis of RNA and DNA. The deuterium labeling makes it particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study metabolic pathways and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-triphosphate (ammonium salt)-d2 typically involves the phosphorylation of cytidine derivatives. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the introduction of phosphate groups. The final step involves the deprotection of the hydroxyl groups to yield the triphosphate compound. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under anhydrous conditions.
Industrial Production Methods
Industrial production of Cytidine 5’-triphosphate (ammonium salt)-d2 involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as ion-exchange chromatography and high-performance liquid chromatography (HPLC). The final product is typically lyophilized and stored under low-temperature conditions to maintain stability.
化学反应分析
Types of Reactions
Cytidine 5’-triphosphate (ammonium salt)-d2 undergoes various chemical reactions, including:
Phosphorylation: It can act as a phosphate donor in enzymatic reactions.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and cytidine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Requires phosphorylating agents like ATP or GTP.
Hydrolysis: Typically occurs under acidic or basic conditions.
Substitution: Involves nucleophiles such as amines or thiols.
Major Products
Phosphorylation: Produces phosphorylated intermediates.
Hydrolysis: Yields cytidine diphosphate and cytidine monophosphate.
Substitution: Forms substituted cytidine derivatives.
科学研究应用
Cytidine 5’-triphosphate (ammonium salt)-d2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleic acids and nucleotides.
Biology: Plays a role in the study of RNA and DNA synthesis, as well as in the investigation of metabolic pathways.
Medicine: Utilized in the development of antiviral and anticancer drugs.
Industry: Employed in the production of diagnostic reagents and biochemical assays.
作用机制
Cytidine 5’-triphosphate (ammonium salt)-d2 exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into RNA and DNA during the synthesis process, facilitating the formation of phosphodiester bonds. The deuterium labeling allows for the tracking of metabolic pathways and the study of enzyme kinetics. Key molecular targets include RNA polymerases and DNA polymerases, which utilize Cytidine 5’-triphosphate (ammonium salt)-d2 as a building block for nucleic acid synthesis.
相似化合物的比较
Similar Compounds
Cytidine 5’-triphosphate (ammonium salt): The non-deuterated version used in similar applications.
Uridine 5’-triphosphate: Another pyrimidine nucleoside triphosphate involved in RNA synthesis.
Adenosine 5’-triphosphate: A purine nucleoside triphosphate that serves as an energy carrier in cells.
Uniqueness
Cytidine 5’-triphosphate (ammonium salt)-d2 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed molecular insights are required.
属性
分子式 |
C9H28N7O14P3 |
|---|---|
分子量 |
553.29 g/mol |
IUPAC 名称 |
azane;[[(2R,3S,4R,5R)-5-(5,6-dideuterio-4-imino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.4H3N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D;;;; |
InChI 键 |
ZWDCHPAWLBEYMG-NYFBPBFPSA-N |
手性 SMILES |
[2H]C1=C(N(C(=O)NC1=N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[2H].N.N.N.N |
规范 SMILES |
C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)



![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)

